molecular formula C13H10N2O B2764911 2-(4-Aminophenoxy)benzonitrile CAS No. 30202-91-6

2-(4-Aminophenoxy)benzonitrile

Cat. No.: B2764911
CAS No.: 30202-91-6
M. Wt: 210.236
InChI Key: TULFOUYGBDHHPP-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of a dinitro-, dichloro-, or chloronitro-substituted benzonitrile with an alkali-metal salt of an aminophenol in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of benzonitriles, including this compound, can involve the conversion of benzoic acids to their corresponding nitriles. This process may include steps such as the formation of benzoyl chloride, followed by reaction with alkanesulphonyltrichlorophosphazene at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are aromatic ethers or thioethers.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the aminophenoxy group.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)benzonitrile in various applications involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the aminophenoxy group allows for interactions with various molecular targets, facilitating the formation of complex structures such as polymers and biologically active compounds . The cyano group in the benzonitrile moiety also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in nucleophilic aromatic substitution reactions makes it a valuable intermediate in the synthesis of advanced materials and biologically active molecules.

Biological Activity

2-(4-Aminophenoxy)benzonitrile, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Aminophenoxy Group : This moiety contributes to the compound's ability to interact with biological targets.
  • Benzonitrile Core : The nitrile functional group may influence the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates, disrupting essential biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is required to establish efficacy and mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings can significantly influence potency and selectivity. For instance:

  • Substituent Positioning : The position of amino and phenoxy groups can alter binding affinity to target proteins.
  • Electron-Withdrawing Groups : Incorporation of electron-withdrawing groups may enhance biological activity by stabilizing reactive intermediates.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityFindings
AntimicrobialShowed activity against various bacterial strains.
AntitumorInduced apoptosis in cancer cell lines via enzyme inhibition.
Enzyme InhibitionInhibited specific kinases involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antibiotic agent.
  • Antitumor Activity :
    Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates, indicating its potential as an anticancer therapeutic.

Properties

IUPAC Name

2-(4-aminophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULFOUYGBDHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30202-91-6
Record name 2-(4-aminophenoxy)benzonitrile
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